3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline
Description
Systematic Nomenclature and Molecular Formula Analysis
3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline is systematically named 3-bromo-4-fluoro-N-(cyclopropylmethyl)aniline , derived from parent aniline with substituents at the 3-bromo, 4-fluoro, and N-(cyclopropylmethyl) positions. Its molecular formula is C₁₀H₁₁BrFN , with a molecular weight of 244.10 g/mol . The structure consists of a benzene ring substituted with a bromine atom at the meta position (C3), a fluorine atom at the para position (C4), and a cyclopropylmethyl group attached to the nitrogen atom.
Key substituents include:
- Bromine (Br) : Electron-withdrawing group at C3.
- Fluorine (F) : Electron-withdrawing group at C4.
- Cyclopropylmethyl (−CH₂C₃H₅) : Bulky alkyl group attached to the aniline nitrogen.
The SMILES notation C1CC1CNC2=CC(=C(C=C2)F)Br confirms the connectivity and relative positions of substituents.
Crystallographic Data and Three-Dimensional Conformational Studies
Experimental crystallographic data for this compound is currently unavailable in public databases. However, insights can be inferred from structurally analogous compounds:
For the target compound, theoretical modeling suggests:
- Benzene ring planarity : Stabilized by resonance.
- Cyclopropylmethyl group : Adopting a staggered conformation to minimize steric strain.
- Intermolecular interactions : Potential hydrogen bonding via the aniline NH group.
Electronic Structure Analysis via Density Functional Theory (DFT)
DFT/B3LYP calculations for related halogenated anilines (e.g., 4-fluoroaniline) reveal critical electronic properties:
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | ~5.0 eV | Determines reactivity and non-linear optical (NLO) activity. |
| Mulliken Charges | N: −0.4; F: −0.3; Br: −0.2 | Electron density redistribution due to halogens. |
| Electron Density | Highest at NH₂ and F | Sites for nucleophilic attack or hydrogen bonding. |
For this compound, similar trends are expected:
- HOMO localization : Primarily on the NH group and fluorine atom.
- LUMO localization : Delocalized across the benzene ring.
- Hyperpolarizability : Enhanced by electron-withdrawing halogens.
Comparative Structural Analysis with Halogenated Aniline Derivatives
The structural and electronic properties of this compound are compared with other halogen-substituted anilines:
| Compound | Substituents | Key Differences | Applications |
|---|---|---|---|
| 3-Bromo-4-fluoroaniline | Br (C3), F (C4) | Lacks cyclopropylmethyl group; lower steric hindrance. | Pharmaceutical intermediates |
| 3-Chloro-4-fluoroaniline | Cl (C3), F (C4) | Less electronegative halogen (Cl vs. Br); distinct electronic effects. | Agrochemicals |
| N-(Cyclopropylmethyl)aniline | Cyclopropylmethyl (N) | No halogens; purely steric influence. | Organic synthesis |
Critical distinctions :
- Steric effects : The cyclopropylmethyl group increases molecular volume, influencing solubility and reactivity.
- Electronic effects : Bromine and fluorine enhance electrophilicity at specific positions.
- Regioselectivity : Halogens direct electrophilic substitution to meta/para positions.
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXBSAYFZKGIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Strategy
Acetylation-Bromination Sequence
To improve regioselectivity and reduce polybromination, 4-fluoroaniline is first acetylated to form 4-fluoroacetanilide. This acetylation protects the amino group and directs bromination to the 3-position. Bromination is then carried out using hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid. The reaction temperature is controlled between 30°C and 60°C to optimize yield and minimize side products.Advantages
This method reduces the formation of unwanted dibromo derivatives (e.g., 2,6-dibromo-4-fluoroacetanilide) and increases the yield of the desired monobromo product.-
- Molar ratio of 4-fluoroaniline : hydrobromic acid : oxidizing agent = 1 : (1.0–2.0) : (1.0–3.5)
- Acetylation reagent: acetic anhydride or acetyl chloride (1.0–1.5 equivalents)
- Acetylation temperature: 80–120°C
- Bromination temperature: 30–60°C
Post-Bromination Processing
After bromination, the acetyl group is typically removed by hydrolysis to regenerate the amino group, yielding 3-bromo-4-fluoroaniline.
N-Alkylation with Cyclopropylmethyl Group
Nucleophilic Substitution
The free amino group of 3-bromo-4-fluoroaniline reacts with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions to form this compound.-
- Base: commonly potassium carbonate or sodium hydride
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Temperature: typically room temperature to moderate heating (25–80°C)
- Reaction time: several hours to overnight
Purification
The product is isolated by extraction and purified via recrystallization or column chromatography.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Acetylation | 4-fluoroaniline, acetic anhydride or acetyl chloride, solvent (e.g., chlorobenzene), 80–120°C | Protect amino group, direct bromination | Solvent optional with acetic anhydride; HCl byproduct with acetyl chloride |
| Bromination | Hydrobromic acid, oxidizing agent (H2O2 preferred), 30–60°C | Introduce bromine at 3-position | Controlled to minimize dibromo side products |
| Deacetylation | Hydrolysis under acidic or basic conditions | Regenerate amino group | Yields 3-bromo-4-fluoroaniline |
| N-Alkylation | Cyclopropylmethyl halide, base (K2CO3 or NaH), DMF or acetonitrile, 25–80°C | Attach cyclopropylmethyl group | Requires careful control to avoid over-alkylation |
| Purification | Extraction, crystallization, chromatography | Isolate pure final product | Confirmed by NMR, IR, MS |
Research Findings and Optimization Notes
The acetylation-bromination sequence is preferred over direct bromination of 4-fluoroaniline to improve monobromo selectivity and yield. Direct bromination often leads to significant dibromo byproducts, reducing yield and complicating purification.
Using hydrobromic acid with an oxidant such as hydrogen peroxide as the brominating agent is advantageous compared to elemental bromine. It reduces hazardous reagent use and improves selectivity.
The choice of solvent during acetylation and bromination affects reaction rates and product purity. Chlorobenzene and related solvents are effective in maintaining reaction control.
N-alkylation efficiency depends on the base and solvent choice. Polar aprotic solvents and mild bases favor selective monoalkylation.
Continuous flow synthesis methods are emerging to improve reaction control, scalability, and safety, though detailed protocols for this compound remain under investigation.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, as well as the cyclopropylmethyl group, can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogenated Anilines with Cycloalkylmethyl Groups
- 3-Bromo-N-(1-cyclopropylethyl)-4-fluoroaniline : Differs by a bulkier 1-cyclopropylethyl group, which reduces solubility in polar solvents compared to the cyclopropylmethyl analogue .
- 2-Chloro-N-(cyclopropylmethyl)-4-fluoroaniline : Replaces bromine with chlorine at the 2-position, leading to lower molecular weight (283.6 g/mol vs. 313.1 g/mol for the bromo analogue) and altered electronic properties due to chlorine’s weaker inductive effect .
- Profluralin (N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-trifluoromethylaniline) : An agrochemical with a trifluoromethyl group and nitro substituents. The nitro groups increase electrophilicity, making Profluralin more reactive in redox reactions compared to the bromo-fluoroaniline derivative .
Positional Isomers and Halogen Effects
- 3-Bromo-4-fluoroaniline : Lacks the cyclopropylmethyl group, resulting in higher basicity (pKa ~3.5) due to reduced steric hindrance at the amine group. This compound is a precursor in Suzuki-Miyaura coupling reactions .
- 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline : Features a trifluoromethyl group, which significantly increases lipophilicity (logP ~3.8 vs. ~2.5 for the bromo-fluoroaniline) and alters metabolic stability in biological systems .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Proton Affinity (kJ/mol) |
|---|---|---|---|---|
| 3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline | 313.1 | ~2.5 | 75–79 (estimated) | 880–900 (estimated) |
| 3-Bromo-4-fluoroaniline | 204.0 | 1.9 | 68–72 | 865 (measured) |
| 2-Chloro-N-(cyclopropylmethyl)-4-fluoroaniline | 283.6 | 2.3 | N/A | 870–885 (estimated) |
| 4-Nitroaniline | 138.1 | 1.4 | 147–149 | 840 (measured) |
Key Observations :
- The cyclopropylmethyl group increases molecular weight and logP compared to unsubstituted analogues, enhancing membrane permeability in biological systems.
- Bromine’s higher atomic mass and polarizability contribute to stronger London dispersion forces, raising melting points relative to chloro analogues .
- Proton affinity correlates with substituent electronegativity: 4-fluoroaniline derivatives exhibit higher basicity than nitro-substituted analogues due to fluorine’s electron-withdrawing effect stabilizing the protonated amine .
Biological Activity
3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline is an organic compound notable for its unique structure, which includes a bromine atom and a fluorine atom attached to a benzene ring, along with a cyclopropylmethyl group. Its molecular formula is CHBrF, with a molecular weight of approximately 233.1 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis.
The presence of halogen atoms (bromine and fluorine) in this compound enhances its reactivity and biological activity. The synthesis typically involves several steps, including bromination and fluorination processes that may utilize reagents such as N-bromosuccinimide or sulfuryl chloride in various solvents.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial capabilities.
While specific mechanisms of action for this compound are not well-documented, it is hypothesized that the halogen substituents may play a crucial role in its interaction with biological targets. Compounds containing halogens often exhibit unique binding interactions with enzymes or receptors due to their electronegative nature, which can alter the electronic properties of the molecule .
Comparative Analysis
To understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-Bromo-4-fluoroaniline | Bromine and fluorine on the aromatic ring | Lacks cyclopropylmethyl group; simpler structure |
| 4-Bromo-N-cyclopropylaniline | Bromine at para position | Different substitution pattern affecting reactivity |
| 2-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline | Bromine at ortho position | Altered steric hindrance leading to different reactivity |
| N-(Cyclopropylmethyl)-2-fluoroaniline | Fluorine at meta position | Different positioning of fluorine alters electronic properties |
This table highlights how the combination of halogen substituents and the cyclopropylmethyl group in this compound may influence its reactivity and biological activity differently than its analogs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
